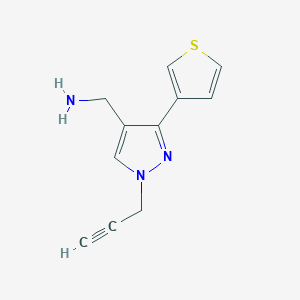

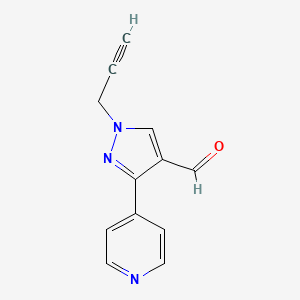

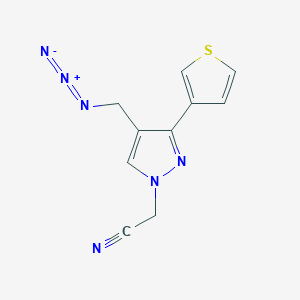

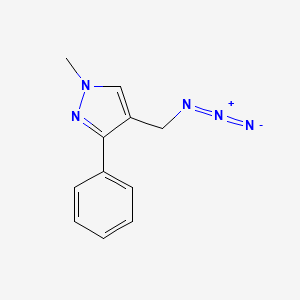

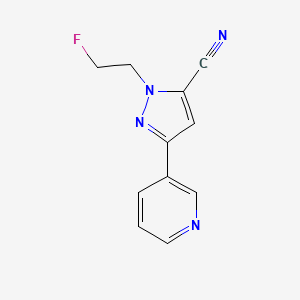

1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile

Vue d'ensemble

Description

1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile (hereafter referred to as FEPPC) is an organofluorine compound that is a derivative of pyrazole and has been studied for its potential applications in medicinal chemistry. FEPPC has been found to possess a range of properties that make it a promising candidate for use in the development of new drugs and therapies. It has been studied for its potential to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1), as well as its ability to bind to and activate certain receptors, such as the opioid receptor. In addition, FEPPC has been studied for its potential to be used in the synthesis of other compounds, such as the anti-inflammatory drug celecoxib.

Applications De Recherche Scientifique

Chemical Synthesis and Properties

Research has highlighted various chemical compounds with structural similarities to 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile, emphasizing their versatile applications in chemistry and material science. For example, compounds containing pyrazole and pyridine units have been extensively studied for their unique chemical properties, including their ability to form complex compounds with various metals. These compounds are notable for their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. The synthesis, properties, and potential applications of these ligands and their complexes suggest a broad area of research interest, including unknown analogs of the subject compound (Boča, Jameson, & Linert, 2011).

Pharmacophore Design

In the realm of drug discovery, structures akin to this compound have been utilized as scaffolds for the design of selective inhibitors of various biological targets. For instance, compounds with a tri- and tetra-substituted imidazole scaffold are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. These studies highlight the importance of the pyridine unit and its derivatives in enhancing the binding selectivity and potency of inhibitors, showcasing the potential of such structures in medicinal chemistry (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Spin Crossover and Magnetic Properties

Research on iron(II) spin crossover (SCO) active complexes of pyrazole- and pyrazolate-based ligands containing pyridine or pyrazine units reveals the significance of these compounds in developing materials with tunable magnetic properties. The synthesis, crystallization methods, and SCO properties of these materials have been studied, indicating the potential of such ligands in the design of functional materials with applications in sensors, memory devices, and displays (Olguín & Brooker, 2011).

Catalysis and Organic Synthesis

The application of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, which share structural features with this compound, has been reviewed. These catalysts have been used in one-pot multicomponent reactions for the development of various bioactive molecules. The use of such catalysts highlights the synthetic versatility of pyrazole-pyridine derivatives in creating complex and biologically relevant structures (Parmar, Vala, & Patel, 2023).

Propriétés

IUPAC Name |

2-(2-fluoroethyl)-5-pyridin-3-ylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN4/c12-3-5-16-10(7-13)6-11(15-16)9-2-1-4-14-8-9/h1-2,4,6,8H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIGKSZQLYKEGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C(=C2)C#N)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.